molecular formula C8H11NO3 B062187 Ethyl 2-(3-methylisoxazol-5-yl)acetate CAS No. 173850-46-9

Ethyl 2-(3-methylisoxazol-5-yl)acetate

Cat. No.: B062187
CAS No.: 173850-46-9
M. Wt: 169.18 g/mol
InChI Key: NGZXLVXMAFQCHP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylisoxazol-5-yl)acetate is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methylisoxazol-5-yl)acetate can be synthesized through various methods, including metal-free synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction is regioselective and yields 3,5-disubstituted isoxazoles.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs catalysts such as Cu (I) or Ru (II) for the cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing eco-friendly, metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylisoxazol-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methylisoxazol-5-yl)acetate has numerous applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 2-(3-methylisoxazol-5-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other isoxazole derivatives.

Properties

IUPAC Name

ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)9-12-7/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZXLVXMAFQCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469099
Record name Ethyl 2-(3-methylisoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173850-46-9
Record name Ethyl 2-(3-methylisoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methylisoxazol-5-yl)acetic acid (7.28 g, 51.6 mmol) in EtOH (200 mL, 3425 mmol) was added concentrated H2SO4 (0.30 mL, 5.63 mmol) at room temperature. After 48 h, the reaction mixture was concentrated in vacuo to give a dark brown oil. The crude ester was filtered over a plug of silica (50 g) and the product was eluted with 40% Et2O:60% Hexanes (400 mL). The filtrate was subsequently concentrated to give the product ethyl 2-(3-methylisoxazol-5-yl)acetate (8.50 g, 50.2 mmol, 97% yield) as a clear oil. LC/MS m/z 170 [M+H]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One

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